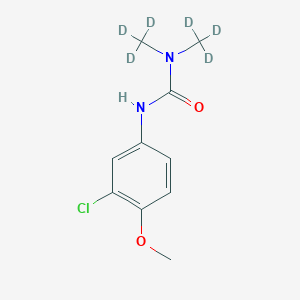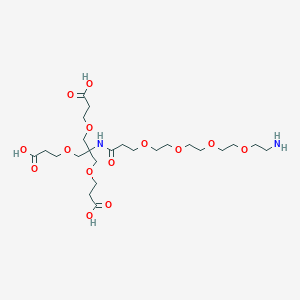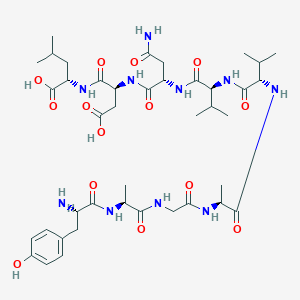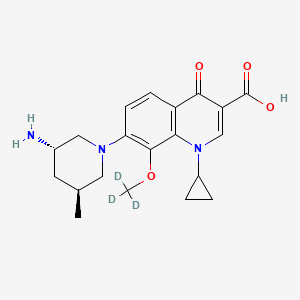
Metoxuron-d6 (N,N-dimethyl-d6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metoxuron-d6 is a deuterium-labeled derivative of Methyl 3,6-dichloro-2-methoxybenzoate. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of Metoxuron-d6 allows for its use in various analytical and pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Metoxuron-d6 involves the deuteration of Methyl 3,6-dichloro-2-methoxybenzoate. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired level of deuterium incorporation .
Industrial Production Methods
Industrial production of Metoxuron-d6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product. Quality control measures are implemented to verify the deuterium content and chemical purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Metoxuron-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Metoxuron-d6 into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Metoxuron-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance
Wirkmechanismus
Metoxuron-d6 exerts its effects through the incorporation of deuterium into its molecular structure. This modification can influence the pharmacokinetic and metabolic profiles of the compound. The deuterium atoms can alter the rate of metabolic reactions, leading to changes in the compound’s stability and bioavailability. The molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metoxuron: The non-deuterated form of Metoxuron-d6, used as a herbicide.
Methyl 3,6-dichloro-2-methoxybenzoate: The parent compound from which Metoxuron-d6 is derived.
Other Deuterated Compounds: Various other deuterium-labeled compounds used in similar research applications.
Uniqueness
Metoxuron-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The incorporation of deuterium can enhance the stability and alter the metabolic pathways of the compound, making it a valuable tool in scientific research .
Eigenschaften
CAS-Nummer |
2030182-41-1 |
|---|---|
Molekularformel |
C10H13ClN2O2 |
Molekulargewicht |
234.71 g/mol |
IUPAC-Name |
3-(3-chloro-4-methoxyphenyl)-1,1-bis(trideuteriomethyl)urea |
InChI |
InChI=1S/C10H13ClN2O2/c1-13(2)10(14)12-7-4-5-9(15-3)8(11)6-7/h4-6H,1-3H3,(H,12,14)/i1D3,2D3 |
InChI-Schlüssel |
DSRNRYQBBJQVCW-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)OC)Cl)C([2H])([2H])[2H] |
Kanonische SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)

![[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)





![4-[[(3aS,4R,6R)-4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12401405.png)


![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12401421.png)
![5-bromo-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401426.png)

